(R,S)-Cotinine-d3 N-Oxide is a stable isotope-labeled derivative of cotinine, which is a primary metabolite of nicotine. Cotinine itself is formed through the metabolism of nicotine primarily by the enzyme cytochrome P450 2A6. The N-oxide form of cotinine represents an important metabolic pathway, as it can influence pharmacokinetics and biological activity. This compound is utilized in various scientific studies to better understand nicotine metabolism and its implications for health.
(R,S)-Cotinine-d3 N-Oxide is synthesized from cotinine-d3, which is a deuterated form of cotinine. The synthesis often involves oxidation processes that convert cotinine into its N-oxide derivative. It can be sourced from chemical suppliers specializing in isotopically labeled compounds.
This compound falls under the category of alkaloids, specifically as a nicotine metabolite and an N-oxide derivative. It is classified based on its structural characteristics and its role in biological systems.
The synthesis of (R,S)-Cotinine-d3 N-Oxide typically involves the oxidation of (R,S)-Cotinine-d3 using various oxidizing agents. Common methods include:
The synthesis process generally requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are employed to monitor the reaction progress and to confirm the structure of (R,S)-Cotinine-d3 N-Oxide.
(R,S)-Cotinine-d3 N-Oxide has a complex molecular structure characterized by its nitrogen-containing heterocyclic ring, similar to that of cotinine but with an added N-oxide functional group. The presence of deuterium makes it distinguishable from non-labeled cotinine in analytical methods.
(R,S)-Cotinine-d3 N-Oxide can participate in various chemical reactions typical for N-oxides, including:
The reactivity of (R,S)-Cotinine-d3 N-Oxide can be influenced by factors such as pH and temperature, which can alter its stability and interaction with biological systems.
The mechanism by which (R,S)-Cotinine-d3 N-Oxide exerts its effects primarily involves its role as a metabolite affecting nicotinic acetylcholine receptors. It may modulate receptor activity differently than cotinine due to structural differences imparted by the N-oxide group.
Research indicates that metabolites like (R,S)-Cotinine-d3 N-Oxide can influence neurotransmitter release and neuronal excitability, potentially impacting cognitive functions and addiction pathways.
Relevant analyses often involve determining solubility profiles, stability under various conditions, and reactivity with other chemical species.
(R,S)-Cotinine-d3 N-Oxide is primarily used in pharmacokinetic studies involving nicotine metabolism. Its applications include:
This compound plays a significant role in advancing our understanding of nicotine's effects on health and disease, particularly in contexts related to smoking cessation and tobacco exposure assessments.
The molecular architecture of (R,S)-Cotinine-d3 N-Oxide (C10H9D3N2O2) features a pyrrolidinone ring connected to a deuterated N-methylated pyridine N-oxide moiety. This configuration yields a molecular weight of 195.23 g/mol, with an accurate mass of 195.1087 [6] [8]. The compound is designated by CAS Registry Number 1215561-37-7, distinguishing it from non-deuterated analogs like cotinine N-oxide (CAS 227623-88-3). The stereochemistry is specified as (R,S), indicating the racemic form encompassing both enantiomers of the molecule. The deuterium atoms are specifically incorporated at the N-methyl group (–CD3), creating a mass shift of +3 Da compared to the non-deuterated form—a critical feature for mass spectrometric differentiation [8] [10].
The structural characteristics that govern its analytical utility include:
Table 1: Key Structural Identifiers of (R,S)-Cotinine-d3 N-Oxide [1] [6] [8]
Property | Specification | Analytical Significance |
---|---|---|
Systematic Name | 5-(1-Oxidopyridin-1-ium-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one | Precise compound identification |
Molecular Formula | C10H9D3N2O2 | Mass calculation and fragmentation prediction |
SMILES Notation | [2H]C([2H])([2H])N1C(CCC1=O)c2cccn+c2 | Representation of atomic connectivity |
InChI Key | InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3 | Standardized structural identifier |
Isotopic Purity | >95% (HPLC); 98% isotopic purity typically available | Quantification accuracy assurance |
The synthesis of this specialized reference material follows multistep organic pathways beginning with deuterated nicotine precursors. Manufacturers typically employ controlled oxidation of (R,S)-Cotinine-d3 using peroxide-based oxidants under mild conditions to preserve isotopic integrity. Subsequent purification through preparative HILIC chromatography achieves the high isotopic and chemical purity (>95% by HPLC) essential for quantitative applications [6] [10]. The synthetic route maintains the stereochemical configuration at critical chiral centers while introducing the N-oxide functionality without deuterium exchange—a testament to specialized manufacturing protocols developed for isotopic standards production.
Table 2: Comparison of Deuterated Nicotine Metabolite Standards [6] [8] [9]
Compound | CAS Number | Molecular Formula | Deuteration Position | Molecular Weight |
---|---|---|---|---|
(R,S)-Cotinine-d3 N-Oxide | 1215561-37-7 | C10H9D3N2O2 | N-methyl | 195.23 |
Cotinine-d3 | 110952-70-0 | C10H9D3N2O | N-methyl | 179.23 |
trans-3'-Hydroxycotinine-d3 | 1189975-30-4 | C10H9D3N2O2 | N-methyl | 195.23 |
Norcotinine-d4 | 1215562-71-2 | C9H5D4N2O | N-ethyl side chain | 177.23 |
Deuterium-labeled analogs like (R,S)-Cotinine-d3 N-Oxide serve as indispensable tools in modern bioanalytical workflows, particularly when investigating the complex metabolic fate of nicotine and its derivatives. The strategic placement of deuterium atoms at metabolically stable positions creates a predictable mass difference (+3 Da) while maintaining nearly identical physicochemical properties to the native compound. This controlled mass shift enables mass spectrometers to differentiate between endogenous metabolites and the internal standard, thereby compensating for matrix effects, ion suppression, and recovery variations during sample preparation [3] [7].
The specific applications of (R,S)-Cotinine-d3 N-Oxide in analytical chemistry include:
In HILIC-MS/MS methodologies, the compound's high polarity enhances retention on hydrophilic stationary phases, addressing the analytical challenge posed by early elution of polar metabolites in reversed-phase systems. Research demonstrates optimal separation using Phenomenex Kinetex™ HILIC columns (50 × 2.1 mm ID, 2.6 μm) with mobile phases combining acetonitrile and ammonium formate buffers (10mM with 0.1% formic acid). Under electrospray ionization in positive mode, the compound displays characteristic precursor ion at m/z 196 [M+H]+ and diagnostic fragment ions at m/z 96 and m/z 80, enabling highly specific multiple reaction monitoring (MRM) transitions for quantification [3] [7].
Table 3: Analytical Parameters for HILIC-MS/MS Quantification of Cotinine Metabolites [3] [7]
Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LOD (ng/mL) |
---|---|---|---|---|
(R,S)-Cotinine-d3 N-Oxide | 196 | 96 (quantifier), 80 (qualifier) | 4.2-5.8 | 0.3 |
Cotinine N-Oxide (non-deuterated) | 193 | 96, 80 | 4.2-5.8 | 0.5 |
Cotinine-d3 | 180 | 80 | 6.5-7.2 | 0.2 |
trans-3'-Hydroxycotinine-d3 | 196 | 80 | 3.8-4.5 | 0.4 |
Norcotinine-d4 | 167 | 80 | 5.2-6.1 | 0.6 |
The implementation of (R,S)-Cotinine-d3 N-Oxide in HILIC-MS/MS methods has demonstrated significant improvements in analytical performance. Validation studies report precision within 15% relative standard deviation (RSD) and accuracy within 15% relative error (RE) at concentrations spanning three orders of magnitude. Crucially, the deuterated standard reduces matrix effects from 19% to less than 5% in rat plasma and brain tissue samples when using stable isotope dilution methodology. This enhancement in analytical reliability enables researchers to achieve lower limits of quantification (LLOQ) at 1 ng/mL in plasma and 3 ng/g in brain tissue—approximately 25-fold more sensitive than earlier GC-MS methods for cerebral cotinine metabolites [3] [7].
N-oxidation represents a significant Phase I metabolic pathway for xenobiotics containing tertiary amine functionalities, producing metabolites with distinct pharmacokinetic behaviors. Cotinine N-oxide, the non-deuterated counterpart of (R,S)-Cotinine-d3 N-Oxide, is formed through microsomal flavin-containing monooxygenase (FMO)-mediated oxidation in hepatic tissues. Unlike cytochrome P450-mediated transformations, N-oxidation typically produces less toxic metabolites with enhanced water solubility, facilitating renal elimination. However, the N-oxide functional group maintains redox activity, enabling potential reduction back to the parent amine in vivo—a reversible metabolic pathway that may serve as a reservoir for sustained systemic exposure to bioactive compounds [5] [7].
The pharmacokinetic profile of N-oxide derivatives is characterized by:
Research using deuterated standards has revealed interspecies differences in cotinine N-oxide formation and disposition. Humans predominantly metabolize cotinine via CYP2A6-mediated trans-3'-hydroxylation, with N-oxidation representing a minor pathway (approximately 4-7% of administered dose). In contrast, rodent models lacking functional CYP2A6 orthologs demonstrate proportionally increased N-oxidation, making (R,S)-Cotinine-d3 N-Oxide particularly valuable for pharmacokinetic studies in these preclinical species [2] [5]. This metabolic divergence necessitates careful interpretation of rodent-to-human extrapolations regarding cotinine exposure, especially in neuropharmacological investigations where brain penetration is critical.
Pharmacokinetic studies in rats utilizing (R,S)-Cotinine-d3 N-Oxide as an analytical internal standard have quantified significant N-oxide formation following cotinine administration. These investigations reveal that cotinine N-oxide accounts for 9-15% of circulating metabolites in rodents, with tissue-specific distribution patterns distinct from other metabolites. Brain-to-plasma concentration ratios for N-oxide derivatives are typically lower than for underivatized cotinine (0.25 versus 0.65), suggesting limited blood-brain barrier permeability. However, the potential for intracerebral reduction to pharmacologically active cotinine may contribute to observed neurological effects despite modest initial distribution [3] [5].
Table 4: Pharmacokinetic Parameters of Cotinine and Metabolites in Rats [2] [3] [5]
Parameter | Cotinine | Cotinine N-Oxide | trans-3'-Hydroxycotinine | Norcotinine |
---|---|---|---|---|
Oral Bioavailability (%) | 85-92 | Not determined | <5 | <3 |
Elimination Half-life (h) | 15-19 | 8-12 | 4-7 | 3-5 |
Volume of Distribution (L/kg) | 0.8-1.2 | 0.6-0.9 | 0.4-0.6 | 1.0-1.4 |
Systemic Clearance (mL/min/kg) | 0.8-1.2 | 1.8-2.4 | 3.5-4.5 | 5.0-6.5 |
Brain-to-Plasma Ratio | 0.60-0.70 | 0.20-0.30 | 0.10-0.20 | 0.40-0.50 |
The application of (R,S)-Cotinine-d3 N-Oxide in quantitative workflows has illuminated the disposition kinetics of cotinine metabolites in potential therapeutic contexts. Cotinine demonstrates unexpectedly high oral bioavailability (85-92%) and extended elimination half-life (15-19 hours) in rat models—properties potentially favorable for therapeutic applications in cognitive disorders. The simultaneous quantification of N-oxide metabolites alongside parent compound and hydroxylated derivatives enables comprehensive metabolic profiling, revealing that N-oxidation represents a significant elimination pathway despite competing metabolic routes [2] [5]. These findings have profound implications for developing cotinine-based therapeutics for Alzheimer's disease, schizophrenia, and Parkinson's disease, where sustained exposure may correlate with pro-cognitive effects observed in preclinical models [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1